molecular formula C19H17ClF2N2O2S B3611833 N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[1-METHYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]ACETAMIDE

N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[1-METHYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]ACETAMIDE

Cat. No.: B3611833
M. Wt: 410.9 g/mol
InChI Key: JQNXQYXZJWEKIL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The electron-rich aromatic rings could participate in π-π stacking interactions, and the various heteroatoms (oxygen, sulfur, nitrogen) could engage in hydrogen bonding or dipole-dipole interactions .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. The aromatic rings could undergo electrophilic aromatic substitution reactions, while the methylthio group might be susceptible to oxidation. The chlorodifluoromethoxy group could potentially undergo nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings could affect its solubility, boiling point, melting point, and other physical properties .

Safety and Hazards

Without specific information, it’s hard to provide details on the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation .

Future Directions

The future research directions for this compound would likely depend on its intended use or biological activity. If it shows promising activity in preliminary studies, it could be further optimized through medicinal chemistry techniques, or its mechanism of action could be studied in more detail .

Properties

IUPAC Name

N-[4-[chloro(difluoro)methoxy]phenyl]-2-(1-methyl-3-methylsulfanylindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF2N2O2S/c1-24-15-6-4-3-5-14(15)18(27-2)16(24)11-17(25)23-12-7-9-13(10-8-12)26-19(20,21)22/h3-10H,11H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQNXQYXZJWEKIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1CC(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[1-METHYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[1-METHYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]ACETAMIDE
Reactant of Route 3
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[1-METHYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]ACETAMIDE
Reactant of Route 4
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[1-METHYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]ACETAMIDE
Reactant of Route 5
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[1-METHYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]ACETAMIDE
Reactant of Route 6
N-[4-(CHLORODIFLUOROMETHOXY)PHENYL]-2-[1-METHYL-3-(METHYLSULFANYL)-1H-INDOL-2-YL]ACETAMIDE

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